molecular formula C18H17ClN2S B2656439 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207024-90-5

1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2656439
CAS No.: 1207024-90-5
M. Wt: 328.86
InChI Key: OLMRJQHYJSJGAF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorophenyl group, an ethylthio group, and a p-tolyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and aldehydes in the presence of ammonium acetate.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl halide reacts with the imidazole intermediate.

    Addition of the ethylthio group: This can be done via a nucleophilic substitution reaction using an ethylthiol reagent.

    Attachment of the p-tolyl group: This step involves the coupling of a p-tolyl halide with the imidazole intermediate under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Coupling reactions: The imidazole ring can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethylformamide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.

    Agriculture: The compound is investigated for its potential as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The chlorophenyl and p-tolyl groups may facilitate binding to hydrophobic pockets, while the ethylthio group can form interactions with nucleophilic sites. The imidazole ring itself can participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives such as:

    1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of an ethylthio group.

    1-(3-chlorophenyl)-2-(ethylthio)-5-(phenyl)-1H-imidazole: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(3-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-9-7-13(2)8-10-14)21(18)16-6-4-5-15(19)11-16/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMRJQHYJSJGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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